molecular formula C12H9ClF3NO B3055907 4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole CAS No. 678164-78-8

4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole

Cat. No. B3055907
CAS RN: 678164-78-8
M. Wt: 275.65 g/mol
InChI Key: DAIJRQFQVXPBCI-UHFFFAOYSA-N
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Description

4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Reactive Scaffolds in Synthesis

4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole and its analogs are notable for their reactivity and versatility as scaffolds in chemical synthesis. For example, 2-(Halomethyl)-4,5-diphenyloxazoles are utilized in synthetic elaboration at the 2-position, leading to the preparation of various substituted oxazoles, demonstrating the compound's utility in diverse synthetic applications (Patil & Luzzio, 2016).

Application in Antimicrobial Agents

This compound has found applications in the design and synthesis of new derivatives with potential antimicrobial properties. One study involved the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, demonstrating the compound's relevance in medicinal chemistry (Bhat et al., 2016).

Photochemistry and Vibrational Spectra Studies

The compound's derivatives are also significant in photochemistry research. Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound, has been synthesized and studied for its photochemical properties. These studies provide insights into the behavior of these compounds under various light conditions (Lopes et al., 2011).

Corrosion Inhibition

Oxazole derivatives, including those related to this compound, have been evaluated as corrosion inhibitors. Their effectiveness in protecting metals like mild steel in corrosive environments highlights their importance in industrial applications (Rahmani et al., 2018).

Total Synthesis of Complex Natural Products

These compounds are instrumental in the total synthesis of complex natural products, such as siphonazoles. The ability to synthesize these natural products showcases the compound's significance in the field of organic chemistry and drug development (Zhang & Ciufolini, 2009).

properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-3-2-4-9(5-8)12(14,15)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIJRQFQVXPBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442206
Record name 4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

678164-78-8
Record name 4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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